[3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13464391
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
![[3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid -](/images/structure/VC13464391.png)
Specification
Molecular Formula | C14H26N2O4 |
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Molecular Weight | 286.37 g/mol |
IUPAC Name | 2-[3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C14H26N2O4/c1-10(2)16(13(19)20-14(3,4)5)11-6-7-15(8-11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18) |
Standard InChI Key | XUFXBHWAIGWPLC-UHFFFAOYSA-N |
SMILES | CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of:
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A pyrrolidine ring (5-membered saturated amine heterocycle).
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A Boc-protected isopropyl amino group at the 3-position, providing steric protection and acid-labile deprotection potential.
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An acetic acid group at the 1-position, enabling conjugation or further functionalization.
Table 1: Structural and Physicochemical Properties
Spectroscopic Characterization
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NMR: ¹H and ¹³C NMR spectra confirm the pyrrolidine ring (δ 1.8–3.5 ppm for ring protons) and Boc group (δ 1.4 ppm for tert-butyl) .
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IR: Peaks at ~1680 cm⁻¹ (C=O, Boc) and ~1725 cm⁻¹ (C=O, acetic acid) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step strategies:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .
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Isopropylamino Group Introduction: Alkylation of the pyrrolidine nitrogen using isopropyl halides under basic conditions (e.g., K₂CO₃).
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., DMAP) .
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Acetic Acid Functionalization: Alkylation with bromoacetic acid or ester hydrolysis .
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield | Reference |
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1 | Cyclization of 4-aminobutyric acid | 75% | |
2 | Isopropyl bromide, K₂CO₃, DMF | 82% | |
3 | Boc₂O, DMAP, DCM, 0°C to RT | 90% | |
4 | Bromoacetic acid, NaH, THF | 68% |
Industrial-Scale Production
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Continuous Flow Chemistry: Enhances yield and reduces reaction time for Boc protection steps .
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Green Chemistry: Solvent substitution (e.g., ethyl acetate instead of DCM) improves sustainability .
Applications in Pharmaceutical Research
Intermediate in Peptide Synthesis
The Boc group enables selective deprotection under acidic conditions (e.g., HCl/dioxane), facilitating sequential peptide coupling. The acetic acid moiety allows conjugation to resins or biomolecules .
Bioactive Molecule Development
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Protease Inhibitors: Structural analogs show nanomolar inhibition of HIV-1 protease due to pyrrolidine’s conformational rigidity .
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Anticancer Agents: Derivatives induce apoptosis in FaDu hypopharyngeal cancer cells (IC₅₀ = 2.1 μM) by disrupting microtubule assembly .
Table 3: Biological Activity of Structural Analogs
Compound | Target | IC₅₀/EC₅₀ | Reference |
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(S)-1-Boc-3-pyrrolidineacetic acid | HIV-1 protease | 85 nM | |
Piperidine-based HSET inhibitor | Microtubule clustering | 1.8 μM |
Neurological Applications
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Neuroprotective Effects: Carboxylic acid derivatives mitigate oxidative stress in neuronal cells (70% viability at 10 μM) .
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Dual Cholinesterase Inhibition: Analogous structures inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with Ki values of 120 nM and 250 nM, respectively.
Comparative Analysis with Structural Analogs
Boc vs. Cbz Protection
Property | Boc-Protected Derivative | Cbz-Protected Derivative |
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Deprotection Conditions | Acidic (TFA) | Hydrogenolysis (H₂/Pd-C) |
Stability | Stable in bases | Stable in acids |
Molecular Weight | 300.39 g/mol | 318.4 g/mol |
Application | Solid-phase peptide synthesis | Solution-phase synthesis |
Piperidine vs. Pyrrolidine Derivatives
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Piperidine Analogs: Higher metabolic stability but reduced solubility (e.g., logP = 1.8 vs. 1.2 for pyrrolidine) .
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Pyrrolidine Derivatives: Enhanced conformational flexibility improves receptor binding in kinase inhibitors .
Challenges and Future Directions
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